Phenylacetyl Disulfide: A Technical Guide to its Chemical Properties, Structure, and Applications
Phenylacetyl Disulfide: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetyl disulfide (PADS) is a symmetrical disulfide compound that plays a crucial role as a sulfurizing agent, particularly in the synthesis of phosphorothioate oligonucleotides, which are of significant interest in the development of antisense therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to phenylacetyl disulfide.
Chemical and Physical Properties
Phenylacetyl disulfide is a white to off-white crystalline solid at room temperature.[4] It is readily soluble in organic solvents such as chloroform and methanol, but insoluble in water.[1] Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₂S₂ | [4] |
| Molecular Weight | 302.41 g/mol | [4] |
| Melting Point | 59-63 °C | [4][5] |
| Appearance | White to almost white powder/crystal | [4] |
| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol | [1] |
| CAS Number | 15088-78-5 | [4] |
Molecular Structure
Spectroscopic Data
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.24–7.36 | m | 10H | Aromatic protons |
| 4.15 | s | 4H | Methylene protons (-CH₂-) |
Note: Specific peak assignments and coupling constants were not explicitly detailed in the search results. The data presented is based on typical chemical shifts for similar structural motifs.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 193.5 | Carbonyl Carbon (C=O) |
| 133.2 | Quaternary Aromatic Carbon |
| 129.5 | Aromatic CH |
| 128.8 | Aromatic CH |
| 127.4 | Aromatic CH |
| 45.5 | Methylene Carbon (-CH₂-) |
Note: The listed values are representative and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O (carbonyl) stretching |
| ~540 | Weak to Medium | S-S (disulfide) stretching |
Note: The disulfide bond stretch is often weak and can be difficult to observe.
Experimental Protocols
Synthesis of Phenylacetyl Disulfide
A general method for the synthesis of diacyl disulfides, including phenylacetyl disulfide, involves the oxidation of the corresponding thioacid.[6]
Materials:
-
Phenylacetic thioacid
-
Iodine (I₂)
-
Ethanol (EtOH)
-
Ethyl acetate
-
10% Sodium carbonate (Na₂CO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve phenylacetic thioacid (2 mmol) in ethanol (20 ml).
-
Add iodine (2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue.
-
Wash the organic layer sequentially with 10% sodium carbonate solution and brine.
-
Dry the organic layer over magnesium sulfate.
-
Purify the crude product by flash chromatography to yield phenylacetyl disulfide.[6]
Use as a Sulfurizing Agent in Oligonucleotide Synthesis
Phenylacetyl disulfide is widely employed for the sulfurization of phosphite triesters to phosphorothioate triesters during the automated solid-phase synthesis of oligonucleotides.[1][2]
Materials:
-
Controlled pore glass (CPG) solid support with bound nucleoside
-
Phosphoramidite monomers
-
Activator (e.g., tetrazole)
-
Capping reagents
-
Oxidizing or sulfurizing agent solution (0.2 M PADS in acetonitrile and 3-picoline, 1:1 v/v)[1]
-
Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)
-
Acetonitrile
Procedure (per cycle):
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Add the next phosphoramidite monomer and an activator to couple the new base.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Sulfurization: Treat the resulting phosphite triester with a 0.2 M solution of phenylacetyl disulfide in acetonitrile and 3-picoline (1:1, v/v) for approximately 3 minutes to convert the phosphite triester to a phosphorothioate triester.[1]
-
Repeat the cycle until the desired oligonucleotide sequence is synthesized.
Biological Activity and Signaling Pathways
Current literature primarily focuses on the application of phenylacetyl disulfide as a reagent in chemical synthesis. There is no significant information available regarding its direct biological activity or its involvement in specific signaling pathways within a biological context. Its utility in the pharmaceutical sciences is as a critical component in the synthesis of modified oligonucleotides for therapeutic use.[4]
Conclusion
Phenylacetyl disulfide is a well-characterized compound with established physical and chemical properties. Its primary and most significant application is as an efficient sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides, a class of molecules with considerable therapeutic potential. The experimental protocols for its synthesis and use in this context are well-defined. While direct biological activity has not been a major area of research, its role in the production of therapeutic compounds underscores its importance in drug development.
